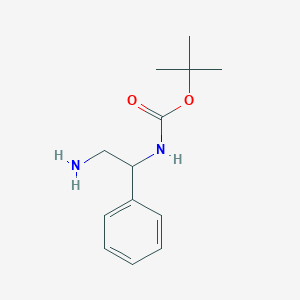

tert-Butyl (2-amino-1-phenylethyl)carbamate

Descripción general

Descripción

Tert-Butyl (2-amino-1-phenylethyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl (2-amino-1-phenylethyl)carbamate, also referred to as (S)-tert-butyl (2-amino-1-phenylethyl)carbamate, is a chiral compound belonging to the carbamate class. Its structure comprises a tert-butyl group attached to a carbamate moiety, which is further linked to a phenylethylamine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and pharmacology.

- Molecular Formula : C₁₃H₂₀N₂O₂

- CAS Number : 137102-30-8

- Molecular Weight : 246.31 g/mol

The biological activity of this compound appears to be multifaceted, primarily involving interactions with neurotransmitter systems:

- Neuroprotective Effects : Studies have indicated that similar aromatic carbamates possess neuroprotective properties. For instance, compounds derived from this class have been shown to protect neuronal cells from apoptosis induced by various stressors, such as etoposide . These effects are thought to be mediated through:

- Receptor Modulation : Preliminary interaction studies suggest that this compound may modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. This modulation could position the compound as a candidate for therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, related compounds have demonstrated favorable absorption characteristics and metabolic stability. For example:

- Stability : The compound's carbamate linkage provides protection against first-pass metabolism, enhancing bioavailability .

- Half-life : Studies on similar compounds show prolonged presence in systemic circulation post-administration, suggesting potential for sustained therapeutic effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Activity

In a study examining neuroprotective effects, various aromatic carbamate derivatives were tested for their ability to prevent apoptosis in PC12 cells. The results indicated that compounds with structural similarities to this compound effectively protected up to 80% of neurons at low concentrations (100 nM) . This suggests significant potential for developing therapies targeting neurodegenerative conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Chiral Synthesis

tert-Butyl (2-amino-1-phenylethyl)carbamate functions as a protected derivative of (S)-phenylethylamine, which is essential for synthesizing various chiral compounds. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing selective modifications on other parts of the molecule without affecting the amine. This property is crucial in synthesizing complex organic molecules and pharmaceuticals.

1.2 Neuropharmacological Research

Research indicates that (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate exhibits significant biological activities, particularly in neuropharmacology. It interacts with neurotransmitter systems, potentially influencing serotonin and dopamine receptors. Preliminary studies suggest its role as a neuroprotective agent, with ongoing investigations into its mechanisms of action and therapeutic potential.

1.3 Drug Development

The compound's ability to modulate neurotransmitter receptors positions it as a candidate for drug development targeting psychiatric and neurological disorders. Its structural characteristics enable it to be an effective lead compound in developing new therapeutics aimed at conditions such as depression and anxiety disorders.

Enzymatic Applications

2.1 Enzymatic Kinetic Resolution

The compound has been studied for its role in enzymatic kinetic resolution processes. For example, it can be utilized in lipase-catalyzed transesterification reactions to produce chiral intermediates such as organoselenanes and organotelluranes . This method enhances the efficiency of synthesizing chiral compounds while minimizing waste.

2.2 Synthesis of Organoselenanes and Organotelluranes

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate can be transformed into arene diazonium salts that react with nucleophilic selenium or tellurium species, leading to the formation of selenides or tellurides . These transformations are significant in synthetic organic chemistry, particularly for developing materials with unique electronic and optical properties.

Case Study 1: Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of (S)-tert-butyl (2-amino-1-phenylethyl)carbamate. Research demonstrated its ability to reduce oxidative stress markers in neuronal cell lines, suggesting a mechanism that could be harnessed for therapeutic interventions in neurodegenerative diseases.

Case Study 2: Synthesis of Chiral Compounds

In a series of experiments focused on synthesizing chiral compounds, researchers successfully employed (S)-tert-butyl (2-amino-1-phenylethyl)carbamate as a key intermediate. The study reported high yields and enantiomeric purity, showcasing its utility in pharmaceutical applications where stereochemistry is critical.

Propiedades

IUPAC Name |

tert-butyl N-(2-amino-1-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALRZPKODHZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587610 | |

| Record name | tert-Butyl (2-amino-1-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142910-85-8 | |

| Record name | tert-Butyl (2-amino-1-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-amino-1-phenylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.